Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate is an organic compound with the molecular formula C17H15NO3 It is a derivative of benzoate and features an ethynyl linkage between a methoxyphenyl and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxyphenylacetylene and methyl 4-bromobenzoate.
Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-amino-5-methoxyphenylacetylene is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl linkage and the presence of amino and methoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-methoxyphenyl)ethynyl]benzoate
- Methyl 4-[2-(2-hydroxyphenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-10-16(18)14(11-15)8-5-12-3-6-13(7-4-12)17(19)21-2/h3-4,6-7,9-11H,18H2,1-2H3 |
InChI Key |
MUHBDWDXKKFUAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C#CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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